molecular formula C6H4BrClOS B570265 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one CAS No. 123418-66-6

1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one

Cat. No.: B570265
CAS No.: 123418-66-6
M. Wt: 239.511
InChI Key: FSZXWJHCTQQQGZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one is an organic compound with the molecular formula C6H4BrClOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and chlorine substituents on the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one typically involves the bromination and chlorination of thiophene derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products

    Substitution: Products include derivatives with various functional groups replacing the halogens.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-4-methylthiophen-2-YL)ethanone: Similar structure but with a methyl group instead of chlorine.

    1-(5-Bromo-4-fluorothiophen-2-YL)ethanone: Similar structure but with a fluorine atom instead of chlorine.

Properties

IUPAC Name

1-(5-bromo-4-chlorothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClOS/c1-3(9)5-2-4(8)6(7)10-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZXWJHCTQQQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677261
Record name 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123418-66-6
Record name 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-3-chlorothiophene (10.7 g, 51.5 mmol) was dissolved in dichloromethane (73.5 ml). The flask was equipped with a desiccant filled drying tube and the solution was chilled in an ice bath. Acetyl chloride (6.06 g, 77 mmol) was added followed by addition of aluminum trichloride (8.24 g, 61.8 mmol) over about 2 minutes (reaction bubbled vigorously as aluminum trichloride was added). The reaction mixture was stirred overnight, allowing to warm to room temperature, and then added cautiously and with stirring to a 1-L beaker containing ˜200 mL sat sodium bicarbonate. The mixture was stirred for 30 minutes and diluted with dichloromethane (˜100 mL). The layers were separated and the organic layer was washed with aqueous saturated sodium bicarbonate, water, and brine. The combined organic layers were dried with sodium sulfate, filtered, and concentrated to give a crude solid. This material was recrystallized from hot hexanes to give the title compound.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
73.5 mL
Type
solvent
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step Two
Quantity
8.24 g
Type
reactant
Reaction Step Three

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